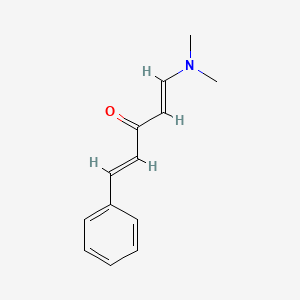
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as EPTU and has a unique chemical structure that makes it an interesting candidate for further investigation.
Scientific Research Applications
Synthesis of Novel Derivatives
The synthesis of novel derivatives, such as 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole and diethyl 4-hydroxyquinoline-2,3-dicarboxylate, starting from related ethoxyphenyl and tetrahydroquinolinyl urea compounds, has been reported. These compounds are produced through intramolecular cyclization processes, highlighting the versatility of urea derivatives in synthesizing complex heterocyclic structures with potential pharmacological activities (Kaptı, Dengiz, & Balcı, 2016).
Antiproliferative Activity
Derivatives of urea, particularly those involving primaquine with hydroxy or halogen substituents, have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. These studies underline the therapeutic potential of urea derivatives in oncology, particularly in developing treatments for breast carcinoma and other cancers (Perković et al., 2016).
Neuropharmacological Applications
Selective antagonism of orexin-1 receptors by compounds structurally related to 1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea has been explored for their potential to attenuate stress-induced hyperarousal without inducing significant hypnotic effects. This research suggests the feasibility of using urea derivatives in treating disorders associated with stress or hyperarousal, such as anxiety and panic disorders, without the sedative effects typically associated with such treatments (Bonaventure et al., 2015).
Methodological Innovations in Chemistry
The compound and its analogs have also facilitated methodological advancements in organic synthesis. For instance, the development of effective synthetic routes for 1-methoxy-3,4-dihydropyrimidin-2(1H)-ones through reactions involving ureas showcases the utility of these compounds in generating pharmacologically relevant molecules (Kolosov et al., 2015).
properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-2-24-16-6-4-3-5-15(16)21-18(23)19-13-8-9-14-12(11-13)7-10-17(22)20-14/h3-6,8-9,11H,2,7,10H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOICTXZGERJBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Octahydropyrano[4,3-b]pyrrole](/img/structure/B2678458.png)
![1,4-bis[2-(4-methoxyphenyl)-2-oxoethyl]-4H-1,2,4-triazol-1-ium bromide](/img/structure/B2678459.png)

![N-(3-(5-(4-fluorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide](/img/structure/B2678464.png)

![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2678466.png)







